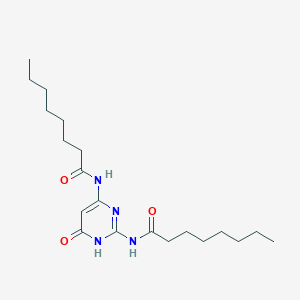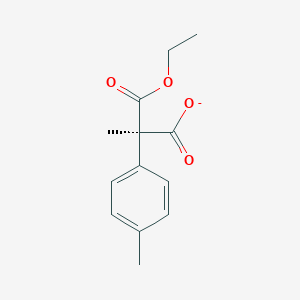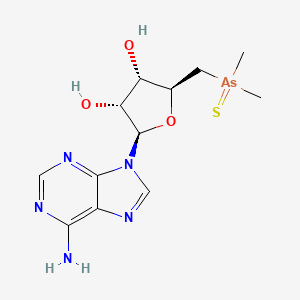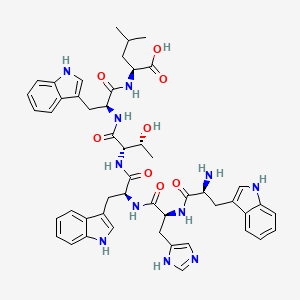
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is a complex peptide composed of multiple amino acids, including L-Leucine, L-tryptophan, L-histidine, and L-threonine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as E. coli, through genetic engineering and fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions can modify disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Reagents such as NBS (N-bromosuccinimide) can be used for selective bromination of tryptophan residues.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, L-Leucine is known to activate the mTOR signaling pathway, which plays a crucial role in regulating cell growth and metabolism. L-tryptophan can influence neurotransmitter synthesis, impacting brain function and mood regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine: An essential branched-chain amino acid involved in protein synthesis and metabolic regulation.
L-tryptophan: A precursor to serotonin and melatonin, influencing mood and sleep.
L-histidine: A precursor to histamine, involved in immune responses and gastric acid secretion.
L-threonine: An essential amino acid important for protein synthesis and immune function.
Uniqueness
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple signaling pathways and its role in various physiological processes make it a valuable compound for research and therapeutic development.
Eigenschaften
CAS-Nummer |
873107-78-9 |
|---|---|
Molekularformel |
C49H57N11O8 |
Molekulargewicht |
928.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H57N11O8/c1-26(2)16-42(49(67)68)59-45(63)39(18-29-22-53-37-14-8-5-11-33(29)37)58-48(66)43(27(3)61)60-47(65)40(19-30-23-54-38-15-9-6-12-34(30)38)57-46(64)41(20-31-24-51-25-55-31)56-44(62)35(50)17-28-21-52-36-13-7-4-10-32(28)36/h4-15,21-27,35,39-43,52-54,61H,16-20,50H2,1-3H3,(H,51,55)(H,56,62)(H,57,64)(H,58,66)(H,59,63)(H,60,65)(H,67,68)/t27-,35+,39+,40+,41+,42+,43+/m1/s1 |
InChI-Schlüssel |
RNAOVJJUBAZZQY-JRAPODCYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CNC7=CC=CC=C76)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
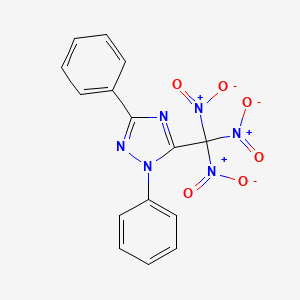
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
